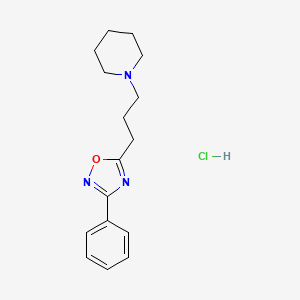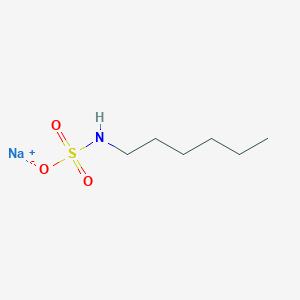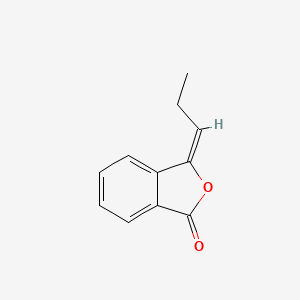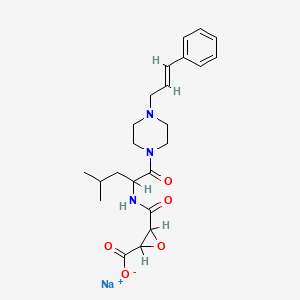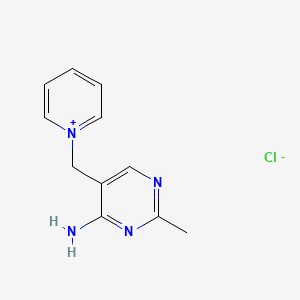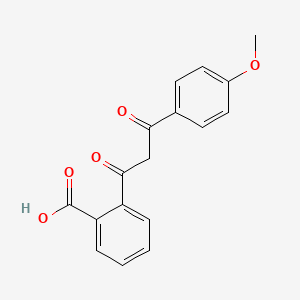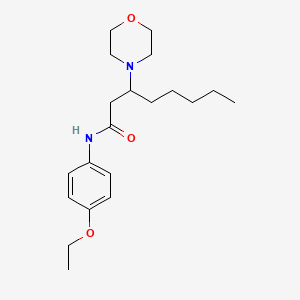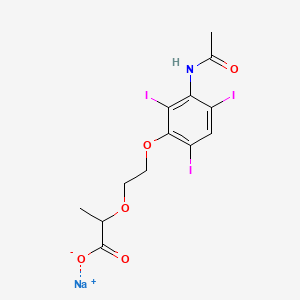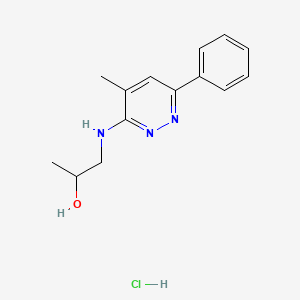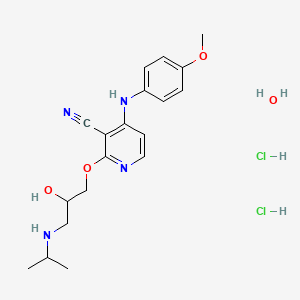
3-Pyridinecarbonitrile, 2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-4-((4-methoxyphenyl)amino)-, dihydrochloride, hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarbonitrile, 2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-4-((4-methoxyphenyl)amino)-, dihydrochloride, hydrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyridinecarbonitrile core, hydroxy and amino functional groups, and a methoxyphenyl moiety.
准备方法
合成路线和反应条件
2-(2-羟基-3-((1-甲基乙基)氨基)丙氧基)-4-((4-甲氧基苯基)氨基)-3-吡啶甲腈 二盐酸盐 水合物的合成通常涉及多步有机反应。常见的合成路线可能包括:
腈基形成: 从吡啶衍生物开始,通过与溴化氰反应引入腈基。
氨基引入:
羟基添加: 羟基通常通过亲核取代反应引入。
甲氧基苯基基团连接: 甲氧基苯基基团可以通过亲电芳香取代反应连接。
工业生产方法
该化合物的工业生产可能涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。连续流动反应器和自动化合成等技术可用于提高效率和可扩展性。
化学反应分析
反应类型
2-(2-羟基-3-((1-甲基乙基)氨基)丙氧基)-4-((4-甲氧基苯基)氨基)-3-吡啶甲腈 二盐酸盐 水合物可以发生各种化学反应,包括:
氧化: 羟基可以被氧化形成酮或醛。
还原: 腈基可以被还原形成胺。
取代: 氨基和羟基可以参与亲核取代反应。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如,高锰酸钾)、还原剂(例如,氢化铝锂)和亲核试剂(例如,胺类、醇类)。
主要产物
这些反应形成的主要产物取决于所用条件和试剂。例如,羟基氧化可能产生酮,而腈基还原可能产生伯胺。
科学研究应用
化学: 用作合成更复杂分子的一种构建块。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 探索其潜在的治疗特性,例如抗炎或抗癌活性。
工业: 用于开发新材料和化学工艺。
作用机制
2-(2-羟基-3-((1-甲基乙基)氨基)丙氧基)-4-((4-甲氧基苯基)氨基)-3-吡啶甲腈 二盐酸盐 水合物的作用机制涉及其与特定分子靶标和途径的相互作用。这些可能包括:
分子靶标: 化合物结合或调节的酶、受体或其他蛋白质。
途径: 受化合物影响的生物途径,导致其观察到的效果。
相似化合物的比较
类似化合物
类似的化合物可能包括具有不同官能团或取代基的其他吡啶甲腈衍生物。例如:
3-(2-羟基丙氧基)-4-((4-甲氧基苯基)氨基)-2-吡啶甲腈: 具有相似结构但不同官能团的化合物。
2-(2-羟基-3-((1-甲基乙基)氨基)丙氧基)-3-((4-甲氧基苯基)氨基)-4-吡啶甲腈: 另一个官能团位置变化的衍生物。
独特性
2-(2-羟基-3-((1-甲基乙基)氨基)丙氧基)-4-((4-甲氧基苯基)氨基)-3-吡啶甲腈 二盐酸盐 水合物的独特性在于其官能团及其位置的特定组合,这可能赋予其独特的化学和生物特性。
属性
CAS 编号 |
103607-56-3 |
|---|---|
分子式 |
C19H28Cl2N4O4 |
分子量 |
447.4 g/mol |
IUPAC 名称 |
2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4-(4-methoxyanilino)pyridine-3-carbonitrile;hydrate;dihydrochloride |
InChI |
InChI=1S/C19H24N4O3.2ClH.H2O/c1-13(2)22-11-15(24)12-26-19-17(10-20)18(8-9-21-19)23-14-4-6-16(25-3)7-5-14;;;/h4-9,13,15,22,24H,11-12H2,1-3H3,(H,21,23);2*1H;1H2 |
InChI 键 |
KTYFZNQOXKIISY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCC(COC1=NC=CC(=C1C#N)NC2=CC=C(C=C2)OC)O.O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



